5-Amino-2-nitrobenzophenone-d5
Overview
Description
5-Amino-2-nitrobenzophenone-d5 is a biochemical used for proteomics research . Its molecular formula is C13H5D5N2O3 and it has a molecular weight of 247.26 .
Synthesis Analysis
The synthesis of 2-amino-5-nitrobenzophenonium picrate (ANBP), a related compound, has been reported . It was synthesized using 2-amino-5-nitrobenzophenone and picric acid in a molar ratio of 1:1 . The single crystals of ANBP were grown by slow evaporation solution growth technique from a mixed solvent system of ethanol–chloroform–acetic acid (1:1:1, v/v) .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H5D5N2O3 . For a related compound, 2-amino-5-nitrobenzophenonium picrate, the crystal belongs to the monoclinic system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 247.26 . For a related compound, 2-amino-5-nitrobenzophenone, it has a melting point of 166-168 °C .Scientific Research Applications
Vibrational Spectroscopy and Molecular Analysis :
- The structural features of 2-amino-5-nitrobenzophenone (ANBP), a molecule similar to 5-Amino-2-nitrobenzophenone-d5, have been studied using vibrational spectroscopy. The study focused on understanding the molecular geometry, vibrational frequencies, and thermodynamic properties of ANBP, which are crucial for its bioactivity and charge transfer processes (Balachandran et al., 2014).
Synthesis of Optically Pure Enantiomers :
- A research study developed a method for the synthesis of optically pure enantiomers using compounds including 2-amino-5-nitrobenzophenone. This process is significant for creating substances with high optical purity, which is important in the development of pharmaceuticals and other biologically active substances (Kornylov et al., 2022).
Spectroscopic Assessment and Molecular Docking Studies :
- Another study explored the vibrational and electronic properties of 2-chloro-5-nitrobenzophenone, closely related to this compound. The research focused on understanding the molecule's stability, charge density distribution, and reactivity, as well as its potential as a candidate for nonlinear optical (NLO) content (Arulaabaranam et al., 2022).
Improved Synthesis of Proline-Derived Ni(II) Complexes :
- A study described an efficient method for preparing complexes using o-aminobenzophenones, which include derivatives like this compound. These complexes are used as chiral equivalents of nucleophilic glycine, important in asymmetric synthesis of alpha-amino acids (Ueki et al., 2003).
Antimicrobial and Anti-inflammatory Activities :
- Diorganotin(IV) complexes derived from substances related to this compound have been synthesized and shown to possess antimicrobial and anti-inflammatory activities. This indicates the potential application of such compounds in pharmaceutical development (Devi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
5-Amino-2-nitrobenzophenone-d5 is a labeled metabolite of Nitrazepam . Nitrazepam is a type of benzodiazepine, a class of drugs that primarily target the central nervous system. The specific targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission.
properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZDEIASIKHPY-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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